molecular formula C12H11F3N2O3 B1143330 Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate CAS No. 1494-98-0

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

Cat. No. B1143330
CAS RN: 1494-98-0
M. Wt: 288.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate and related compounds involves several key reactions and methods. One approach to synthesizing related compounds involves the reaction between ethyl 2-Z-phenylhydrazono-3-oxo-butanoate and S-methyldithio-carbazate, leading to compounds with specific structural features determined by X-ray diffraction (Wu, 2014). Additionally, compounds like ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate have been prepared regio- and stereo-specifically from ethyl 4,4,4-trifluoro-2-butynote, showcasing the versatility in the synthesis of trifluoromethyl-substituted compounds (Qing & Zhang, 1997).

Molecular Structure Analysis

The molecular structure of compounds like ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed aspects of their crystal structure, including cell parameters and the construction of one-dimensional parallel structures through hydrogen bonding and weak p-π interactions (Wu, 2014).

Chemical Reactions and Properties

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate participates in various chemical reactions, including regio- and stereo-specific preparations that lead to derivatives with trifluoromethyl groups (Qing & Zhang, 1997). These reactions are crucial for the synthesis of a wide range of compounds with potential applications in different fields.

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and molecular geometry, are crucial for understanding their behavior and potential applications. While specific data on the physical properties of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate were not found in the provided papers, the structural analysis through X-ray diffraction provides insights into their solid-state characteristics (Wu, 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and interaction with various reagents, underpin their utility in synthesis and other chemical processes. For instance, the synthesis of related compounds showcases the diverse reactivity of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate derivatives, enabling the development of complex molecules for further studies and applications (Qing & Zhang, 1997).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate and its related compounds serve as precursors in synthesizing a wide range of heterocyclic compounds. These include the synthesis of pyrazolones, quinolines, and isoxazoles, which are critical in developing pharmaceuticals, agrochemicals, and organic materials. For instance, the compound has been utilized in intramolecular cyclization reactions to generate trifluoromethyl quinoline derivatives, highlighting its role in constructing complex heterocyclic frameworks with potential biological activity (Darehkordi et al., 2018).

Structural and Crystallographic Analysis

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate derivatives have also been the subject of structural and crystallographic studies, providing insights into their molecular configurations and interactions. For example, X-ray diffraction analyses have been used to determine the crystal structures of these compounds, aiding in understanding their chemical reactivity and physical properties. Such studies are foundational for designing molecules with specific characteristics and functionalities (P. Wu, 2014).

Advanced Organic Synthesis Techniques

Moreover, these compounds are instrumental in developing advanced organic synthesis techniques. They have been used in reactions such as Suzuki-type cross-coupling, highlighting their utility in forming carbon-carbon bonds, a fundamental step in organic synthesis. This application is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers, demonstrating the versatility of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate in synthetic organic chemistry (Pan et al., 2002).

Antimicrobial Applications

Additionally, some studies have explored the antimicrobial potential of compounds synthesized from ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate, indicating their relevance in medicinal chemistry. These compounds have shown promising antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Future Directions

Ethyl 4,4,4-trifluoro-2-butynoate is a suitable reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that it could have potential applications in the study of these types of reactions in the future.

properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGVOIMFLWUOHS-VRMCWJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

CAS RN

1494-98-0
Record name NSC22085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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